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Compound of Interest

Compound Name: N-methylcyclopentanamine

Cat. No.: B1588395

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-methylcyclopentanamine, a saturated cyclic amine, is emerging as a valuable building
block in medicinal chemistry. Its incorporation into molecular scaffolds can significantly
influence key drug-like properties, including metabolic stability, lipophilicity, and target
engagement. This technical guide provides a comprehensive overview of N-
methylcyclopentanamine, its synthesis, and its application as a structural motif in the design
of potent kinase inhibitors, a class of therapeutics at the forefront of cancer treatment and other
diseases.

Physicochemical Properties

Understanding the fundamental physicochemical properties of N-methylcyclopentanamine is
crucial for its effective application in drug design. These properties influence its reactivity,
solubility, and contribution to the overall characteristics of a final drug candidate.
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Property Value Source
CAS Number 2439-56-7 [1112]
Molecular Formula CeHisN [1][2]
Molecular Weight 99.17 g/mol [1]
Boiling Point 120-122 °C [3]
Density 0.840 g/cm?3 (at 25 °C) [3]
pKa (Predicted) 10.94 +0.20 [1]
logP (Predicted) 1.1 [1]
Form Liquid/Oil [2]
Sparingly soluble in water;
Solubility Soluble in organic solvents like  [3]

chloroform and methanol.

Synthesis of N-Methylcyclopentanamine

A common and efficient method for the synthesis of N-methylcyclopentanamine is the

reductive amination of cyclopentanone with methylamine. This two-step, one-pot reaction

involves the formation of an intermediate imine followed by its reduction to the corresponding

amine.

Experimental Protocol: Reductive Amination

Materials:

Cyclopentanone

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

Sodium triacetoxyborohydride (NaBH(OAC)s3) or another suitable reducing agent

Anhydrous 1,2-dichloroethane (DCE) or another suitable aprotic solvent
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Glacial acetic acid

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and magnetic stirrer

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add
cyclopentanone (1.0 equivalent) and dissolve it in anhydrous DCE.

Add methylamine solution (1.0-1.2 equivalents) to the flask, followed by the addition of
glacial acetic acid (1.0 equivalent).

Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of
the intermediate iminium ion.

Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in
portions.

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress
by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution
of sodium bicarbonate until gas evolution ceases.

Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane or another suitable organic solvent.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or
sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude N-methylcyclopentanamine.
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e The crude product can be purified by distillation or flash column chromatography on silica gel
to yield the pure N-methylcyclopentanamine.
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Synthesis of N-Methylcyclopentanamine via Reductive Amination

I DCE, Acetic Acid
(Solvent/Catalyst)

Cyclopentanone Methylamine

Sodium Triacetoxyborohydride

Intermediate Iminium lon (Reducing Agent)

Reduction

N-Methylcyclopentanamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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